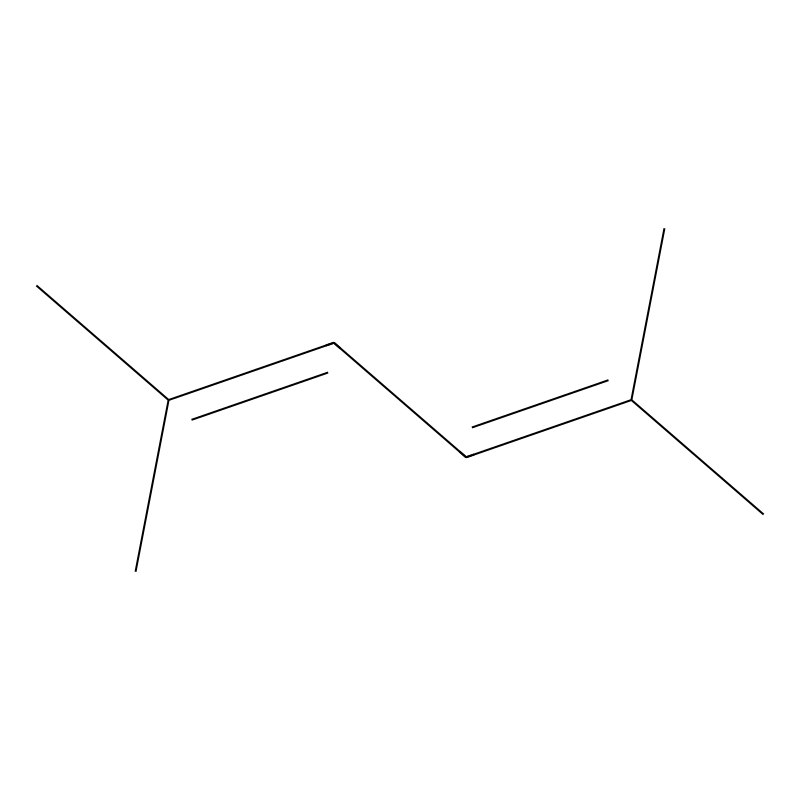

2,5-Dimethyl-2,4-hexadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

One area of research explores 2,5-DM2,4-HD as a building block for more complex molecules. The presence of the two double bonds allows chemists to perform various reactions, such as Diels-Alder cycloadditions, to create cyclic structures. These reactions can be used to synthesize complex organic molecules with potential applications in drug discovery, material science, and other fields PubChem, National Institutes of Health: .

2,5-Dimethyl-2,4-hexadiene is a colorless liquid hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol. It is classified as an electron-rich alkene, characterized by its unique conjugated double bond system. This compound is notable for its reactivity and serves as a versatile intermediate in various organic syntheses. Its structure features two methyl groups attached to the second and fifth carbon atoms of a six-carbon chain with two double bonds located at the second and fourth positions.

- Cyclopropanation: This reaction involves the addition of diazoacetic esters to form cyclopropane derivatives, showcasing its utility in synthetic organic chemistry .

- Photodechlorination: The compound can induce photodechlorination of 9,10-dichloroanthracene, demonstrating its reactivity under UV light .

- Alkene Cross-Metathesis: It can undergo cross-metathesis reactions, allowing for the formation of new alkenes and expanding its application in synthetic pathways .

- Chlorination: Reaction with chlorine yields dichlorinated products, such as trans-2,5-dichloro-2,5-dimethyl-3-hexene .

Several methods exist for synthesizing 2,5-dimethyl-2,4-hexadiene:

- Dehydrogenation of Saturated Precursors: This method involves the thermal dehydrogenation of saturated hydrocarbons.

- Elimination Reactions: Utilizing elimination reactions from suitable precursors can yield this compound effectively.

- Isomerization: Starting from simpler alkenes or dienes through isomerization processes can also lead to the formation of 2,5-dimethyl-2,4-hexadiene.

The applications of 2,5-dimethyl-2,4-hexadiene are diverse:

- Synthetic Intermediate: It serves as an important intermediate in organic synthesis for producing various complex molecules.

- Photochemical Studies: Its ability to interact with light makes it useful in photochemical applications.

- Chemical Research: The compound is often employed in research settings to study reaction mechanisms involving alkenes and dienes.

Interaction studies have focused on the behavior of 2,5-dimethyl-2,4-hexadiene with singlet oxygen and other reactive species. These studies suggest that the compound can undergo vinylogous reactions under certain conditions, indicating its potential utility in organic synthesis and photochemistry . The reactivity patterns observed provide insight into its role as a nucleophilic alkene.

Several compounds share structural similarities with 2,5-dimethyl-2,4-hexadiene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Hexadiene | C₆H₁₂ | Contains one double bond; less reactive than 2,5-dimethyl-2,4-hexadiene. |

| 1,3-Dimethylcyclopentene | C₈H₁₄ | Similar molecular formula; cyclic structure affects reactivity. |

| 1,5-Hexadiene | C₆H₁₂ | Linear structure with a single double bond; fewer synthetic applications than 2,5-dimethyl-2,4-hexadiene. |

| 2-Methylbutadiene | C₆H₈ | Contains two double bonds but lacks the additional methyl group which enhances reactivity. |

Uniqueness

The uniqueness of 2,5-dimethyl-2,4-hexadiene lies in its specific arrangement of double bonds and methyl substituents that provide enhanced nucleophilicity and reactivity compared to similar compounds. Its ability to participate in various

Grubbs Catalyst-Mediated Prenylation Reactions

The cross-metathesis reaction between terminal alkenes and 2,5-dimethyl-2,4-hexadiene catalyzed by Grubbs-type complexes demonstrates remarkable selectivity toward prenylated products [1] [2]. The second generation Grubbs catalyst exhibits high conversion rates of approximately 90% with selectivity toward prenyl products reaching 80% under standard reaction conditions [1]. The Hoveyda-Grubbs first generation catalyst similarly achieves 80% conversion with identical selectivity patterns [1].

Table 1: Catalyst Performance in 2,5-Dimethyl-2,4-hexadiene Cross-Metathesis

| Catalyst | Conversion (%) | Selectivity to Prenyl Product (%) | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| Grubbs 2nd Generation | 90 | 80 | 20 | 20 | High activity with isopropoxyl group |

| Hoveyda-Grubbs 1st Generation | 80 | 80 | 20 | 20 | Good performance, standard conditions |

| StickyCat | 95 | 85 | 20 | 20 | Excellent for heterogeneous conditions |

| AquaMet | 93 | 82 | 20 | 20 | Water-soluble, green chemistry applications |

| GreenCat | 88 | 78 | 20 | 20 | Green solvent compatible |

| LatMet | <5 | No activity | 20 | 20 | Inactive under standard conditions |

The mechanistic pathway involves initial self-coupling of terminal alkyl alkenes catalyzed by the ruthenium complex, generating corresponding secondary alkenes through a methylidene complex intermediate [1]. Concomitantly, the sterically hindered 2,5-dimethyl-2,4-hexadiene undergoes activation by the ruthenium catalyst in a rate-determining step, forming the prenyl carbene intermediate [1]. The resulting ruthenium carbene intermediates subsequently react with either terminal or secondary alkenes to produce final prenylated and isobutylenyl products [1].

Table 2: Substrate Scope and Selectivity in Cross-Metathesis Reactions

| Substrate Type | Conversion (%) | Selectivity to Prenyl (%) | Selectivity to Isobutyl (%) | Major Product |

|---|---|---|---|---|

| Terminal Aliphatic Alkenes (1-dodecene) | 90 | 86 | 11 | Prenyl compound |

| Terminal Aliphatic Alkenes (1-octene) | 94 | 100 | 0 | Prenyl compound |

| Benzylic Alkenes | 89 | 72 | 19 | Prenyl compound |

| Styrene Derivatives | 43-100 | 0-49 | 26-100 | Isobutyl compound |

| Acrylonitrile | 5 | 0 | 100 | Isobutyl compound |

| Acrylate Derivatives | 33 | 0 | 100 | Isobutyl compound |

| Allyl Sulfone | 73 | 41 | 59 | Isobutyl compound |

| Internal Alkenes (7-tetradecene) | 51 | 40 | 28 | Mixed products |

| Complex Molecules (Carprofen ester) | >98 | 100 | 0 | Prenyl compound |

Terminal aliphatic alkenes demonstrate superior reactivity compared to styrenes, with conversion rates reaching 94% for 1-octene and complete selectivity toward prenylated products [1]. Electron-deficient alkenes such as acrylonitrile and acrylate derivatives exhibit reversed selectivity, favoring isobutylenyl product formation [1]. The reaction can proceed under solvent-free conditions, achieving improved yields of 76% compared to 66-69% in dichloromethane [1].

Rubber Valorization Through Polyisoprene Metathesis

The structural similarity between 2,5-dimethyl-2,4-hexadiene and polyisoprene facilitates optimization of metathesis reactions for rubber valorization applications [1] [17]. Cross-metathesis reactions with commercial polyisoprene using 1-dodecene as a reaction partner demonstrate significant polymer fragmentation and molecular weight reduction [1]. Matrix-assisted laser desorption ionization time-of-flight analysis reveals initial polyisoprene samples composed of approximately ten monomers with peaks at 638 daltons, which undergo fragmentation to shorter chains upon catalyst addition [1].

The identified reaction products include 1-dodecene isomers resulting from ruthenium-catalyzed alkene isomerization, cross-metathesis products between 1-dodecene and polyisoprene fragments, spontaneously formed compounds from polyisoprene monomers, and self-coupling metathesis products of 1-dodecene with its isomers [1]. The fragmentation process enables small polymer fragments to interact with alkene partners, facilitating subsequent metathesis reactions [1].

Table 4: Rubber Valorization Through Cross-Metathesis Reactions

| Polymer Type | Cross-Metathesis Products | Molecular Weight Reduction | MALDI-TOF Analysis | Catalyst Performance |

|---|---|---|---|---|

| Commercial Polyisoprene (trans-1,4) | Products 7-10 with 1-dodecene | Significant fragmentation | Peak at 638 Da to small fragments | Grubbs 2nd Gen, GreenCat, Nitro-Grela |

| Polybutadiene-Styrene (PBS) | Similar to polyisoprene | Significant fragmentation | Not specified | Similar to polyisoprene |

| Polybutadiene (PB) | Similar to polyisoprene | Significant fragmentation | Not specified | Similar to polyisoprene |

| Recycled Rubber (playground) | Similar to commercial rubber | Significant fragmentation | Not specified | All tested catalysts active |

Recycled rubber samples from playground surfaces demonstrate similar reactivity patterns to commercial polyisoprene, confirming the applicability of this approach for waste rubber processing [1]. Fourier-transformed infrared spectroscopy measurements verify structural similarity between recycled and commercial rubber samples [1]. The catalytic breakdown of cross-linked rubbery materials eliminates energy-intensive mechanical processing requirements, offering a sustainable alternative for rubber waste management [17].

Green Chemistry Approaches Using AquaMet Catalysts

AquaMet catalysts, bearing quaternary ammonium tags, demonstrate exceptional performance in environmentally sustainable metathesis applications [7] [19] [30]. These water-soluble catalysts achieve conversion rates of 93% with 82% selectivity toward prenyl products in cross-metathesis reactions with 2,5-dimethyl-2,4-hexadiene [1]. The quaternary ammonium group serves dual functions, electronically activating the ruthenium catalyst while simultaneously enhancing hydrophilicity [30].

Table 3: Green Chemistry Catalyst Properties for Metathesis Applications

| Catalyst | Water Solubility | Air Stability | Green Solvent Compatibility | Quaternary Ammonium Group | Ru Removal Efficiency | Special Features |

|---|---|---|---|---|---|---|

| AquaMet | High | Excellent | Water, alcohols | Yes | Very high | Inisurf properties |

| GreenCat | Moderate | Excellent | Green solvents | No | Good | Less sensitive to impurities |

| StickyCat | High | Excellent | Aqueous media | Yes | Very high | High silica gel affinity |

AquaMet catalysts function effectively in traditional organic solvents including dichloromethane and toluene, as well as in technical-grade alcohols, alcohol-water mixtures, and pure water [30]. The catalyst demonstrates initiator and surfactant properties, promoting metathesis reactions under heterogeneous aqueous conditions [30]. Ring-closing, cross-metathesis, and enyne metathesis reactions proceed efficiently in these green solvents under ambient atmospheric conditions [30].

The nitrate-substituted AquaMet variant exhibits enhanced catalytic activity compared to chloride-containing complexes, achieving 83% yield under aqueous conditions and 42% yield in the presence of biological additives [7]. Kinetic protection mechanisms enable superior performance under biologically relevant conditions, where product formation occurs faster than catalyst decomposition or poisoning [7]. The quaternary ammonium functionality facilitates efficient ruthenium removal through extraction procedures, yielding products with minimal metal contamination [19].

Stereoinduction in Trisubstituted Alkene Synthesis

The synthesis of trisubstituted alkenes through cross-metathesis with 2,5-dimethyl-2,4-hexadiene involves complex stereochemical considerations and mechanistic pathways [8] [15]. Molybdenum-based catalysts demonstrate superior efficiency and stereoselectivity compared to ruthenium systems for trisubstituted alkene formation [8]. The use of trisubstituted alkene substrates improves both efficiency and stereoselectivity by generating more robust carbene intermediates than methylidene complexes [8].

Stereoselectivity in cross-metathesis reactions depends on the relative stability of metallacyclobutane intermediates and the steric differentiation between substituents [8] [21]. The formation of trisubstituted alkenes through stereoretentive cross-metathesis requires careful catalyst selection and substrate design to achieve high stereoisomeric purity [8]. Electronic and steric factors in substrate design influence the stereochemical outcome of cross-metathesis transformations [8].

The prenyl group transfer mechanism involves selective activation of one alkene portion of the 2,5-dimethyl-2,4-hexadiene substrate, despite its unsymmetrical nature [1]. Stereochemical analysis of prenylation reactions reveals that carbon-carbon bond formation occurs at the si face of double bonds with syn elimination of hydrogen atoms [23]. The stereoinduction process in trisubstituted alkene synthesis benefits from the use of more substituted alkene partners, which generate sterically differentiated metallacyclobutane intermediates [8].

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant